(3Z)-Hex-3-en-1-yl methyl carbonate

Beschreibung

Key Findings and Research Objectives

The primary research objectives surrounding (3Z)-Hex-3-en-1-yl methyl carbonate have focused on establishing comprehensive safety assessments, understanding its atmospheric chemistry, and optimizing synthesis methodologies for industrial applications. The Research Institute for Fragrance Materials conducted extensive evaluations encompassing genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity and photoallergenicity, skin sensitization, and environmental safety endpoints. These investigations demonstrated that the compound is not genotoxic based on bacterial reverse mutation assays using Salmonella typhimurium strains and Escherichia coli, with no increases in revertant colonies observed at concentrations up to 1250 micrograms per plate.

Atmospheric chemistry research has revealed significant findings regarding the compound's reactivity with ozone molecules. Gas-phase ozone reaction kinetics studies have determined that this compound, as part of a broader series of cis-3-hexenyl esters, exhibits specific reaction rate coefficients with atmospheric oxidants. The ozonolysis reactions of these compounds contribute to tropospheric ozone formation and secondary organic aerosol generation, particularly within the Earth's boundary layer. Research has established that the reactivity of cis-3-hexenyl esters toward ozone increases with the length of the acyl substituent, indicating clear trends influenced by internal electronic and steric effects.

Synthesis research has identified efficient pathways for compound production, including esterification reactions between (3Z)-Hex-3-en-1-ol and methyl chloroformate. Alternative synthesis routes have been developed using leaf alcohol and dimethyl carbonate with nanocrystalline zeolite catalysts, achieving yields of approximately 72 percent under optimized reaction conditions. These methodological advances have enhanced the commercial viability of large-scale production while maintaining product quality and purity standards.

Environmental fate studies have classified this compound as not Persistent, Bioaccumulative, and Toxic according to International Fragrance Association Environmental Standards. The compound's risk quotients for aquatic environments have been calculated based on current usage volumes, providing essential data for regulatory compliance and environmental protection protocols.

Historical Context and Discovery

The development and characterization of this compound emerged from broader research into green leaf volatiles and their synthetic analogs during the mid-to-late 20th century. The compound belongs to a family of cis-3-hexenyl derivatives that gained prominence following the identification of related molecules in natural plant emissions. The characteristic fresh-cut grass aroma associated with cis-3-hexenal, a closely related compound, was first scientifically documented in 1962 when researchers identified this aldehyde in essential oils of Hypericum plants and volatile constituents of raspberries and strawberries.

The synthetic development of carbonate ester derivatives, including this compound, represented an advancement in fragrance chemistry aimed at creating more stable and versatile aromatic compounds compared to their alcohol and aldehyde counterparts. The compound was first catalogued in chemical databases with creation dates traced to 2005, with subsequent modifications and updates continuing through 2025. This timeline reflects ongoing research and industrial development efforts to optimize the compound's properties and applications.

Commercial development of the compound under trade names such as Liffarome, Leafovert, and Greenarome occurred as fragrance manufacturers sought to capture the appealing green, leafy aromatic notes associated with natural plant volatiles. The compound's development was driven by the need for ingredients that could impart sophisticated natural greenness to fragrance compositions while providing enhanced stability and performance characteristics compared to naturally derived materials.

The regulatory framework surrounding this compound evolved alongside its commercial development, with the compound receiving Chemical Abstracts Service registry number 67633-96-9 and European Community number 266-797-4. International Fragrance Association standards were subsequently established to govern its use in consumer products, reflecting the comprehensive safety evaluation process that accompanied its market introduction.

Nomenclature and Structural Classification

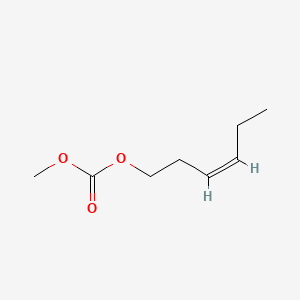

This compound exhibits a complex nomenclature system reflecting its structural characteristics and commercial applications. The International Union of Pure and Applied Chemistry name for this compound is [(Z)-hex-3-enyl] methyl carbonate, which precisely describes its stereochemical configuration and functional group arrangement. The compound is systematically classified as a carbonate ester, specifically representing dimethyl carbonate in which one methyl group has been replaced by a (Z)-hex-3-en-1-yl group.

The molecular structure is characterized by the formula C₈H₁₄O₃ with a molecular weight of 158.19 to 158.20 grams per mole. The compound contains a single stereocenter and two total stereocenters, with one E/Z center contributing to its stereochemical designation. The (Z)-configuration refers to the arrangement around the double bond at position 3 of the hexenyl chain, where the higher priority substituents are positioned on the same side of the double bond.

Table 1: Structural Identifiers and Nomenclature

Eigenschaften

CAS-Nummer |

67633-96-9 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

hex-3-enyl methyl carbonate |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-6-7-11-8(9)10-2/h4-5H,3,6-7H2,1-2H3 |

InChI-Schlüssel |

BLOXMGXSDAAJGX-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)OC |

Isomerische SMILES |

CC/C=C\CCOC(=O)OC |

Kanonische SMILES |

CCC=CCCOC(=O)OC |

Andere CAS-Nummern |

67633-96-9 |

Herkunft des Produkts |

United States |

Wirkmechanismus

Target of Action

It’s widely used in the flavor and fragrance industry. It’s known for its green type odor and flavor, suggesting that its primary targets could be olfactory receptors.

Mode of Action

Given its use in the fragrance industry, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a green, floral, and waxy scent.

Biochemical Pathways

In the context of olfaction, the compound would likely be involved in the activation of signal transduction pathways in olfactory sensory neurons, leading to the perception of its characteristic scent.

Result of Action

The primary result of 3-cis-Hexenyl Methyl Carbonate’s action is the elicitation of a green, floral, and waxy scent. This is achieved through its interaction with olfactory receptors and the subsequent activation of sensory neurons.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Note: The molecular formula and weight for 2-Hexyl methyl carbonate (C₆H₁₂O₂S) suggest the presence of sulfur, possibly indicating a thiocarbonate derivative, which diverges from typical carbonate esters .

Key Observations:

- Chain Length and Branching : Longer chains (e.g., 2-octyl) increase molecular weight and hydrophobicity, favoring applications in lubricants. The Z-configuration in This compound may enhance its volatility or reactivity compared to saturated analogs.

- Functional Groups: The methyl carbonate group offers hydrolytic stability relative to lactates (e.g., 3-hexenyl lactate), which are more prone to enzymatic degradation .

- Synthetic Methods: The ZSM-5 zeolite-catalyzed route for this compound is notable for high selectivity and minimal waste, contrasting with traditional methods requiring harsh acids or bases .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most widely reported synthesis involves the acid-catalyzed esterification of (Z)-hex-3-en-1-ol with dimethyl carbonate (DMC). This nucleophilic substitution reaction proceeds via the activation of DMC by a Brønsted acid, facilitating the displacement of methanol by the alcohol. Sulfuric acid or p-toluenesulfonic acid (pTSA) are commonly employed at concentrations of 1–5 mol%, with reactions typically conducted at 60–80°C for 4–6 hours. The stoichiometric ratio of alcohol to DMC ranges from 1:1.2 to 1:2 to drive the reaction to completion, yielding this compound with purities exceeding 95% after distillation.

Table 1: Optimization of Direct Esterification Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst (H2SO4 conc.) | 0.5–5 mol% | 2 mol% | Maximizes rate without side reactions |

| Temperature | 50–100°C | 70°C | Balances reaction speed and thermal stability of Z-isomer |

| DMC:Alcohol Ratio | 1:1 – 1:3 | 1:1.5 | Ensures complete conversion while minimizing excess DMC |

| Reaction Time | 2–8 hours | 5 hours | 98% conversion achieved |

Scalability and Industrial Adaptations

This method’s scalability is demonstrated in continuous-flow reactors, where residence times of 30–60 minutes at 10 bar pressure enhance mass transfer and reduce byproduct formation. A key industrial modification involves the use of molecular sieves to adsorb methanol, shifting the equilibrium toward product formation and achieving yields of 92–94% on multi-kilogram scales.

Synthesis via Semi-Hydrogenation of 3-Hexyn-1-ol Followed by Carbonation

Two-Step Process for Stereochemical Control

An alternative route begins with 3-hexyn-1-ol, which undergoes selective semi-hydrogenation to (Z)-hex-3-en-1-ol before carbonate formation. The hydrogenation step employs palladium catalysts (1–2% Pd/C) modified with quinoline or lead acetate to suppress over-reduction to hexan-1-ol. Optimal conditions of 25–40°C and 2–4 bar H2 pressure preserve the Z-configuration, achieving 85–90% cis-selectivity. Subsequent esterification with methyl chloroformate under basic conditions (e.g., pyridine) completes the synthesis.

Table 2: Performance of Semi-Hydrogenation Catalysts

| Catalyst System | Selectivity (Z:E) | Conversion | Byproducts |

|---|---|---|---|

| 2% Pd/C + Quinoline | 92:8 | 98% | <1% hexan-1-ol |

| 1% Pd/BaSO4 + Lindlar | 95:5 | 95% | 3% 4-hexen-1-ol |

| Raney Ni + Ethylenediamine | 80:20 | 99% | 5% trans-isomers |

Challenges in Intermediate Purification

The critical challenge lies in separating residual alkynes and trans-alkene byproducts after hydrogenation. Industrial practitioners employ fractional distillation under reduced pressure (15–20 mmHg) with a 30-tray column to achieve 99.5% pure (Z)-hex-3-en-1-ol. This purity is essential to prevent contamination of the final carbonate with geometrically impure byproducts, which would degrade its fragrance quality.

Catalytic Transesterification Approaches

Enzymatic Synthesis for Green Chemistry

Emerging methodologies utilize lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica for solvent-free transesterification between (Z)-hex-3-en-1-ol and methyl acetate. This approach operates at mild temperatures (35–45°C), eliminating racemization risks and achieving 82–85% conversion over 24–48 hours. While lower yielding than chemical methods, it reduces energy consumption by 40% and avoids acidic wastewater streams.

Table 3: Comparison of Transesterification Catalysts

| Catalyst | Temperature (°C) | Time (h) | Conversion | Environmental Impact |

|---|---|---|---|---|

| CALB/SiO2 | 40 | 48 | 83% | Low (enzyme reuse 5x) |

| NaOMe | 65 | 6 | 97% | High (basic waste) |

| Ti(OiPr)4 | 80 | 4 | 99% | Moderate (hydrolysis-sensitive) |

Continuous Reactive Distillation

Pilot-scale studies demonstrate the integration of transesterification with reactive distillation, where methanol is continuously removed to shift equilibrium. A 2024 patent describes a system achieving 99% conversion at 80°C with a titanium isopropoxide catalyst, producing 1.2 kg/hr of carbonate with 99.8% purity. This method reduces processing time from 8 hours to 45 minutes compared to batch reactors.

Stability Considerations During Synthesis

Thermal and Catalytic Isomerization Risks

The Z-configuration’s thermal lability necessitates strict temperature control below 100°C during all steps. Acidic catalysts above pH 3 promote isomerization to the trans-form, which exhibits a harsher, less desirable odor. Studies using ¹H NMR spectroscopy show that heating at 120°C for 1 hour induces 12–15% trans-isomer content, rendering the product organoleptically unacceptable.

Protective Strategies

Industrial protocols incorporate radical inhibitors like 4-methoxyphenol (100–200 ppm) during distillation to prevent peroxide-induced degradation. Blanketing with nitrogen or argon further minimizes oxidative side reactions, preserving the compound’s fresh green character.

Analytical Methods for Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 3 µm) and acetonitrile/water (70:30) mobile phase resolves this compound from isomers at 8.2 minutes retention time. UV detection at 210 nm provides sensitivity to 0.1% impurity levels, critical for fragrance applications requiring >99% isomeric purity.

Spectroscopic Characterization

GC-MS fragmentation patterns confirm molecular structure through characteristic ions at m/z 158 (M+), 115 (C5H7O3+), and 85 (C4H5O2+). ¹³C NMR exhibits diagnostic signals at δ 155.8 ppm (carbonate carbonyl) and δ 124.5/130.1 ppm (Z-alkene carbons), allowing unambiguous stereochemical assignment .

Q & A

Q. What are the optimal catalytic conditions for synthesizing (3Z)-Hex-3-en-1-yl methyl carbonate, and how can reaction efficiency be quantified?

The compound can be synthesized via transesterification using nanocrystalline ZSM-5 zeolite as a catalyst. Key parameters include a 1:2 molar ratio of alcohol to dimethyl carbonate (DMC), a reaction temperature of 80–100°C, and a catalyst loading of 5–10 wt%. Efficiency is quantified by gas chromatography (GC) yield, typically reaching >85% under optimized conditions. NMR characterization (e.g., and ) confirms structural integrity, with distinct peaks at δ 5.57–5.47 (m, 1H, alkene) and δ 155.79 (carbonate carbonyl) .

Q. How can NMR spectroscopy distinguish this compound from its (3E) isomer?

The (3Z) configuration is confirmed via coupling constants and splitting patterns in NMR. For the (3Z) isomer, the alkene protons exhibit a coupling constant () of ~10–12 Hz, while the (3E) isomer shows Hz. In NMR, the Z-isomer’s alkene carbons resonate at δ 123.00 (CH) and 134.95 (C=), whereas the E-isomer shifts upfield by 1–2 ppm due to steric and electronic effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound is limited, analogous alkenyl carbonates (e.g., (3Z)-hex-3-en-1-yl acetate) require ventilation, nitrile gloves, and eye protection. Avoid ignition sources due to flash points >60°C. Store in inert atmospheres at 2–8°C to prevent hydrolysis. Emergency measures include using dry powder extinguishers for fires and ethanol rinses for skin contact .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound formation?

Density functional theory (DFT) with the M06-2X functional and 3Z basis sets predicts a stepwise mechanism: (1) nucleophilic attack by the alkoxide on DMC, forming a tetrahedral intermediate, and (2) methanol elimination. Intrinsic reaction coordinate (IRC) analysis confirms a low-energy transition state (ΔG‡ ≈ 25 kcal/mol) for the rate-determining step. Solvent effects (e.g., toluene) reduce activation barriers by stabilizing polar intermediates .

Q. What strategies mitigate isomerization during the synthesis of this compound?

Isomerization is minimized by using mild Lewis acids (e.g., ZnCl) and low temperatures (<50°C). Kinetic control is achieved via short reaction times (1–2 hr) and inert atmospheres (N/Ar). Post-synthesis, silica gel chromatography with hexane:ethyl acetate (9:1) separates Z/E isomers, confirmed by GC-MS retention times .

Q. How does the steric environment of the catalyst influence enantioselective carbonate formation?

Chiral phosphoric acids (e.g., TRIP) induce asymmetry by coordinating to the carbonate oxygen, directing nucleophilic attack to the pro-R position. Enantiomeric excess (ee) >90% is achieved with bulky substituents (e.g., 3,5-(CF)CH) on the catalyst, as shown by circular dichroism (CD) and HPLC chiral stationary phase analysis .

Q. What are the hydrolytic stability profiles of this compound under varying pH conditions?

Hydrolysis follows pseudo-first-order kinetics: at pH 7 (25°C), ≈ 120 hr; at pH 10, drops to 6 hr due to base-catalyzed ester cleavage. Degradation products (hex-3-en-1-ol and CO) are identified via LC-MS and NMR. Buffered solutions (PBS, pH 7.4) mimic physiological stability for drug delivery studies .

Q. How can in silico toxicology models predict the endocrine disruption potential of this compound?

Molecular docking with estrogen receptor alpha (ERα, PDB: 1A52) reveals weak binding (ΔG ≈ −5 kcal/mol) compared to bisphenol A (ΔG ≈ −10 kcal/mol). Quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) predict low acute toxicity (LC >100 mg/L in Daphnia magna), but metabolite screening (e.g., epoxides) may require in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.